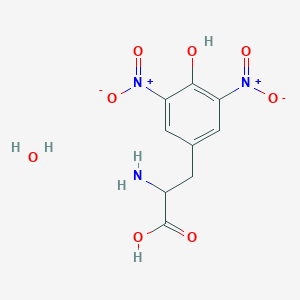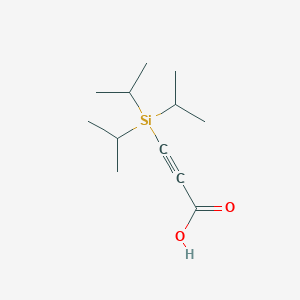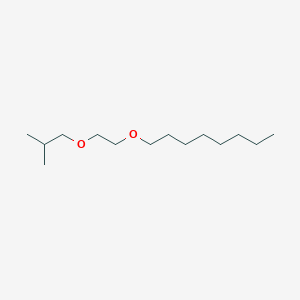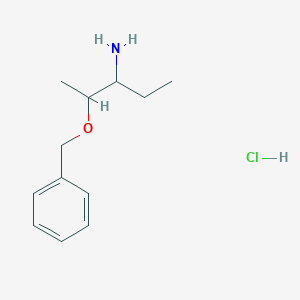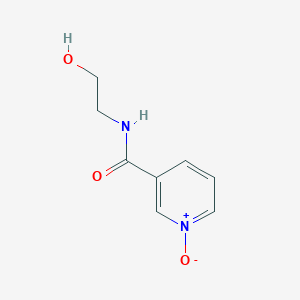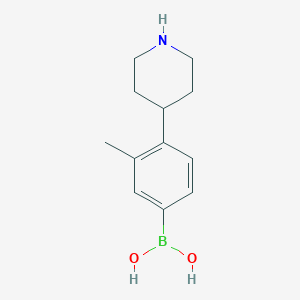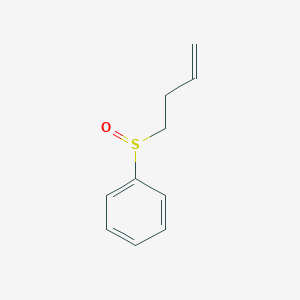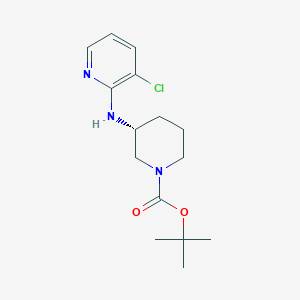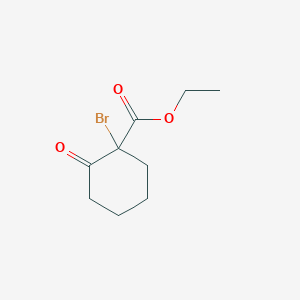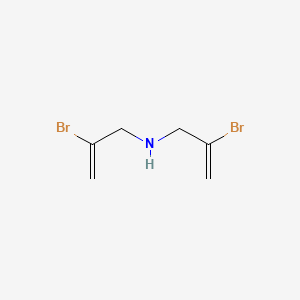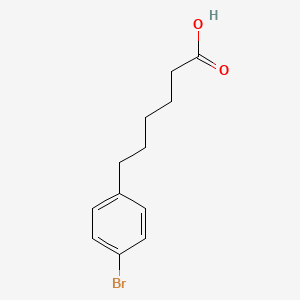
Boc-Trp(Boc)-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Trp(Boc)-Pro-OH: is a compound that belongs to the class of protected amino acids. It is a derivative of tryptophan and proline, where the amino groups are protected by tert-butyloxycarbonyl (Boc) groups. This protection is crucial in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Trp(Boc)-Pro-OH typically involves the protection of the amino groups of tryptophan and proline with Boc groups. The process begins with the reaction of tryptophan and proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino groups and to minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Trp(Boc)-Pro-OH undergoes various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The protected amino acids can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: DIC and HOBt are frequently used in peptide coupling reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry: Boc-Trp(Boc)-Pro-OH is widely used in peptide synthesis as a building block. Its protected amino groups allow for selective reactions, making it valuable in the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The protected amino acids can be incorporated into peptides that mimic natural substrates or inhibitors .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The protected amino acids help in the synthesis of peptides with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its use in automated peptide synthesizers enhances the efficiency and yield of peptide production .
Mécanisme D'action
The mechanism of action of Boc-Trp(Boc)-Pro-OH involves the protection of amino groups by Boc groups. This protection prevents unwanted side reactions during peptide synthesis. The Boc groups can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides .
Molecular Targets and Pathways: The molecular targets of this compound are the amino groups of tryptophan and proline. The Boc groups protect these amino groups, allowing for selective reactions during peptide synthesis .
Comparaison Avec Des Composés Similaires
Boc-Trp-OH: A similar compound where only the tryptophan amino group is protected by a Boc group.
Fmoc-Trp(Boc)-OH: A compound where the tryptophan amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the proline amino group is protected by a Boc group.
Uniqueness: Boc-Trp(Boc)-Pro-OH is unique in that both the tryptophan and proline amino groups are protected by Boc groups. This dual protection allows for greater control and selectivity in peptide synthesis compared to compounds with single protection .
Propriétés
Formule moléculaire |
C26H35N3O7 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H35N3O7/c1-25(2,3)35-23(33)27-18(21(30)28-13-9-12-20(28)22(31)32)14-16-15-29(24(34)36-26(4,5)6)19-11-8-7-10-17(16)19/h7-8,10-11,15,18,20H,9,12-14H2,1-6H3,(H,27,33)(H,31,32) |
Clé InChI |
UWHWIAXIOUBLSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)N3CCCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




